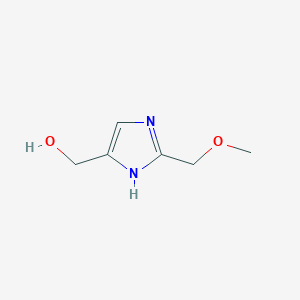

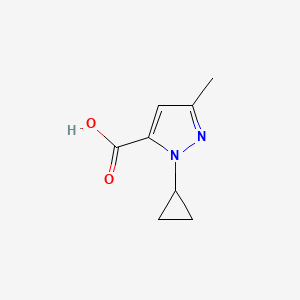

1H-Imidazole-5-methanol, 2-(methoxymethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

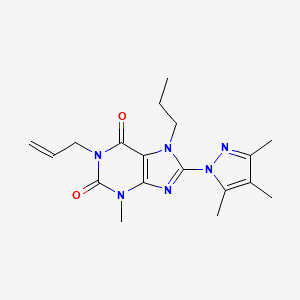

“1H-Imidazole-5-methanol, 2-(methoxymethyl)-” is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 . It is also known as "(2-(Methoxymethyl)-1H-imidazol-5-yl)methanol" .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The molecular structure of “1H-Imidazole-5-methanol, 2-(methoxymethyl)-” can be represented by the InChI code "1S/C6H10N2O2/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3, (H,6,7)" .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Interaction Studies

Synthetic Utility in Heterocyclic Chemistry : The versatility of imidazole derivatives in chemical synthesis is well-documented, with applications ranging from the synthesis of complex molecules to serving as intermediates in the construction of biologically active compounds. For instance, the use of imidazole derivatives in the synthesis of nitroxyl radicals demonstrates the compound's utility in creating stable radicals for further chemical studies (Kirilyuk, Grigor’ev, & Volodarskii, 1991).

Molecular Interactions and Structural Analysis : Imidazole derivatives are pivotal in the study of molecular interactions, particularly in the formation of hydrogen bonds and π-π interactions, which are crucial for understanding the structural aspects of molecular assemblies. For example, the analysis of imidazole-based bisphenol and its salts with various acids reveals extensive hydrogen bonding and electrostatic interactions, offering insights into the structural packing in solid-state structures (Nath & Baruah, 2012).

Role in Enhancing Corrosion Inhibition : The synthesis and application of imidazole derivatives extend to the field of corrosion inhibition, where novel compounds such as hydroxy lauric imidazoline show significant potential in protecting mild steel in chloride solutions saturated with CO2. This research highlights the compound's application in developing more efficient corrosion inhibitors, contributing to material science and engineering (Ma et al., 2016).

Solvation and Solute-Solvent Interactions : Understanding the solvation process and solute-solvent interactions is crucial in many areas of chemistry and biochemistry. Imidazole compounds, including derivatives studied in different solvents like water, methanol, and acetonitrile, provide valuable data on enthalpies of solvation and interaction, offering insights into the fundamental aspects of solvation and molecular behavior in solutions (Herrera-Castro & Torres, 2019).

Propriétés

IUPAC Name |

[2-(methoxymethyl)-1H-imidazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-10-4-6-7-2-5(3-9)8-6/h2,9H,3-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBSRPOGGYIYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-5-methanol, 2-(methoxymethyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583883.png)

![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)

![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)

![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)